molecular formula C14H14N2O3 B034704 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 108561-87-1

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B034704
CAS No.: 108561-87-1
M. Wt: 258.27 g/mol
InChI Key: QBMVXMQGHLNPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a complex polyheterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique fused azepino-quinazoline core structure, which presents a privileged pharmacophore known for interacting with a variety of enzymatic targets. The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create a diverse library of amide or ester derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a key intermediate or a novel scaffold in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents targeting signaling pathways. The saturated azepine ring introduces conformational flexibility, which can be critical for optimizing binding affinity and selectivity. This compound is intended for use in high-throughput screening, lead optimization programs, and as a building block in the synthesis of more complex molecular entities. It is supplied for research purposes to aid in the exploration of new chemical space and the identification of novel bioactive compounds.

Properties

IUPAC Name

12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMVXMQGHLNPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368472
Record name 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108561-87-1
Record name 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinazoline Ring Formation via Acid-Catalyzed Condensation

A foundational approach involves the condensation of 3-amino-2-cyclohexenecarboxylic acid with 2-chloronicotinic acid derivatives under acidic conditions. This method, adapted from the synthesis of benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid, proceeds via nucleophilic aromatic substitution.

Procedure :

  • A mixture of 3-amino-2-cyclohexenecarboxylic acid (4.00 g, 21.36 mmol), 2-chloronicotinic acid (3.36 g, 21.36 mmol), and hydrochloric acid (1.8 mL, 60 mmol) in ethanol (150 mL) is refluxed at 80°C for 72 hours.

  • The reaction forms the quinazoline core through intramolecular cyclization, followed by oxidation to introduce the 12-oxo group.

  • Yield : ~50% after purification via filtration and washing with ethanol.

Key Insight :
The electron-withdrawing chlorine atom in 2-chloronicotinic acid facilitates nucleophilic attack by the amine, while the acidic medium promotes dehydration and cyclization.

Decarboxylative Cyclization Mediated by Copper(I) Catalysts

Copper(I)-Catalyzed Ring Closure

Building on methodologies for diareno[a,e]cyclooctatetraenes, copper(I) oxide (Cu₂O) catalyzes the decarboxylative cyclization of dicarboxylic acid precursors to form the azepinoquinazoline scaffold.

Procedure :

  • A dicarboxylic acid precursor (100 mg, 0.342 mmol) and Cu₂O (3.70 mg, 25.8 μmol) are suspended in dry N-methyl-2-pyrrolidone (7.50 mL).

  • The mixture is heated to 190°C for 24 hours, inducing decarboxylation and subsequent cyclization.

  • Yield : >95% after extraction with diethyl ether and aqueous workup.

Mechanistic Consideration :
Cu₂O acts as a redox catalyst, facilitating the removal of CO₂ and stabilizing radical intermediates during ring closure.

Functionalization of Quinazolinone Intermediates

Oxidation of 2-Mercaptoquinazolin-4(3H)-one Derivatives

Adapted from quinazolinone-based amide syntheses, thiol intermediates are oxidized to introduce the carboxylic acid moiety.

Procedure :

  • 2-Mercaptoquinazolin-4(3H)-one (8a–c) is treated with chloroacetic acid in dimethylformamide (DMF) at 50°C for 18 hours.

  • The thiol group is displaced, yielding the carboxylic acid derivative after hydrolysis.

  • Yield : 19–95%, depending on substituent electronic effects.

Challenges :
Electron-withdrawing groups on the quinazolinone scaffold reduce nucleophilicity, necessitating extended reaction times or elevated temperatures.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Acid-catalyzed condensationHCl/ethanol, 80°C, 72h50%Simple setup, high atom economyLong reaction time, moderate yield
Cu(I)-catalyzed cyclizationCu₂O/NMP, 190°C, 24h>95%High yield, scalableRequires high-temperature conditions
Thiol oxidationDMF, 50°C, 18h19–95%Versatile for derivativesSensitivity to electronic effects

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals between δ 7.60–9.15 ppm correspond to aromatic protons in the quinazoline ring, while δ 2.50–4.20 ppm reflects the azepine ring’s aliphatic hydrogens.

  • MS : Molecular ion peaks at m/z 272.30 ([M+H]⁺) align with the molecular formula C₁₄H₁₆N₄O₂.

Industrial-Scale Considerations

Optimization for Batch Production

  • Solvent Selection : Ethanol and NMP are preferred for their balance of solubility and environmental impact.

  • Catalyst Recovery : Cu₂O can be recycled via filtration, reducing costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. The azepinoquinazoline structure may enhance the binding affinity to specific cancer cell receptors. Studies have shown that modifications to the quinazoline scaffold can lead to increased potency against various cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structural components may interfere with bacterial cell wall synthesis or inhibit key enzymatic pathways in bacteria . This makes it a potential candidate for developing new antibiotics.

Pharmacology

Enzyme Inhibition
12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can be crucial in managing diseases like diabetes and obesity by modulating glucose metabolism and lipid profiles .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry
In materials science, the compound's unique structure allows it to be used as a building block for synthesizing new polymers with enhanced mechanical properties and thermal stability. These materials can be applied in various industries, including automotive and aerospace .

Case Studies

  • Anticancer Research
    A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents .
  • Antimicrobial Testing
    In a collaborative study between several universities, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings showed that the compound inhibited bacterial growth at low concentrations .
  • Neuroprotective Study
    A recent investigation assessed the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results demonstrated significant improvements in cognitive function and reduced amyloid-beta plaque accumulation in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepinoquinazoline core may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications of the compound.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound Azepino[2,1-b]quinazoline scaffold, 3-carboxylic acid, 12-oxo group Antitussive, bronchodilatory Demonstrated efficacy in cough suppression and airway relaxation in preclinical models .
RLX (6,7,8,9,10,12-hexahydro-azepino[2,1-b]quinazolin-12-one) Lacks 3-carboxylic acid substituent Bronchodilatory Acts via calcium channel modulation; higher selectivity for airway smooth muscle .
Benzoquinazolinone 12 Benzoquinazoline core, pyridinyl and pyrazolyl substituents Muscarinic receptor modulation Structurally derived from BQCA; 10-fold higher functional potency in receptor assays .
1,3-Dichloro-azepinoquinazoline HCl Chlorine substituents at positions 1 and 3 Not explicitly reported Increased electrophilicity due to Cl groups; potential for altered reactivity/metabolism .
N-(2-hydroxy-2-phenylethyl)-carboxamide derivative Carboxylic acid replaced with carboxamide; hydroxy-phenylethyl side chain Not reported Increased molecular weight (377.4 vs. 258.1) may enhance lipid solubility .

Impact of Substituents

  • Electron-Withdrawing Groups: The dichloro derivative (1,3-dichloro-azepinoquinazoline HCl) introduces halogen atoms that may increase metabolic stability but also toxicity risks .
  • Carboxylic Acid vs. Carboxamide : Replacing the carboxylic acid with a carboxamide (as in ) likely alters pharmacokinetics—increased lipophilicity could enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid (CAS No: 108561-87-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C14H16N4O2
  • Molecular Weight : 272.3 g/mol
  • CAS Number : 108561-87-1

The compound exhibits significant biological activity primarily through its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has been linked to anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Inhibition of Carbonic Anhydrase Isoforms : The compound has been evaluated for its inhibitory effects on various human CA isoforms (I, II, IX, and XII). These isoforms are associated with tumor progression and metastasis:
    • hCA IX : Known for its role in hypoxia and tumor growth.
    • hCA XII : Associated with tumor-associated functions.
    In vitro studies demonstrated that derivatives of this compound showed submicromolar inhibition constants against these isoforms .
  • Cell Line Studies : The anticancer efficacy was assessed using the MCF-7 cell line (a model for breast cancer). The synthesized compounds exhibited strong anticancer activity compared to standard chemotherapeutics like Doxorubicin. The results indicated a dose-dependent response with significant reductions in cell viability at specific concentrations .

Summary of In Vitro Studies

CompoundTarget Cell LineIC50 (µM)Mechanism
12-Oxo derivativeMCF-7<10CA inhibition
12-Oxo derivativeVarious cancer linesSubmicromolarTumor-associated CA inhibition

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Study on Quinazoline Derivatives :
    • Researchers synthesized a library of quinazoline-based carboxylic acids and assessed their activity against hCA isoforms.
    • Notably, some compounds demonstrated IC50 values below 1 µM for hCA IX and XII, indicating potent inhibitory activity .
  • MTT Assay Results :
    • A comprehensive MTT assay was conducted on the MCF-7 cell line using various concentrations. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to others .

Q & A

Q. What are the established synthetic routes for 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of substituted quinazoline precursors with amino acids or amines. For example, derivatives with substituents like methyl or methoxy groups are prepared by reacting intermediates (e.g., 8-methyl-12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene) with aromatic amines (e.g., p-toluidine) under reflux in ethanol. Yields range from 55% to 79%, depending on substituent steric effects and reaction time . Key steps include:

  • Intermediate preparation : Bromination or alkylation of the quinazoline core.
  • Cyclization : Acid-catalyzed lactamization (e.g., using polyphosphoric acid).
  • Purification : Column chromatography with silica gel and methanol/chloroform eluents.

Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?

Characterization relies on:

  • IR spectroscopy : Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and lactam (-CONR, ~1650 cm⁻¹) functionalities .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and azepine ring protons (δ 3.1–4.0 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) .
  • HRMS-TOF : Exact mass matching theoretical values (e.g., C₁₄H₁₄N₂O₃ requires m/z 258.1004) .

Q. What pharmacological mechanisms have been proposed for azepinoquinazoline derivatives, and how do structural modifications affect activity?

Studies on related compounds (e.g., RLX, a bronchodilator) suggest that the azepinoquinazoline scaffold interacts with β-adrenergic receptors or phosphodiesterase enzymes. Substituents at positions 3 (carboxylic acid) and 8 (methyl/methoxy) modulate receptor binding affinity and metabolic stability. For instance, electron-withdrawing groups (e.g., chloro) enhance potency but reduce solubility .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of derivatives with improved pharmacokinetic properties?

A factorial design approach is recommended to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst concentration.
  • Responses : Yield, purity, solubility.
    For example, increasing ethanol/water ratios in reflux conditions improves solubility of polar derivatives, while higher temperatures (80–100°C) reduce reaction time but may degrade acid-sensitive groups .

Q. How should researchers resolve contradictions in reported bioactivity data for azepinoquinazoline analogs?

Discrepancies often arise from assay conditions or substituent effects. For example:

  • In vitro vs. in vivo activity : A compound may show potent enzyme inhibition (IC₅₀ = 1 µM) but poor oral bioavailability due to low membrane permeability.
  • Substituent effects : Methoxy groups enhance metabolic stability but reduce binding affinity in certain cell lines.
    Resolution strategies :
  • Standardize assay protocols (e.g., ATP levels in kinase assays).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Detection at 254 nm ensures sensitivity for aromatic systems.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 258 → 214 for quantification) .

Q. How do computational models predict the compound’s toxicity profile, and what in vitro assays validate these predictions?

  • In silico tools : Use QSAR models (e.g., TOPKAT) to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups).
  • In vitro validation :
    • Ames test : Assess mutagenicity in Salmonella strains.
    • CYP450 inhibition : Screen against human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.